molecular formula C20H23N5O4S B2885282 3-(azepane-1-carbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251550-86-3

3-(azepane-1-carbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Cat. No.: B2885282
CAS No.: 1251550-86-3
M. Wt: 429.5
InChI Key: IBIXLSGLMGCXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(azepane-1-carbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione” is a complex organic compound that features multiple functional groups, including an azepane ring, a cyclopropyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(azepane-1-carbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the assembly of the final structure through a series of condensation, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require scalable and cost-effective methods. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound “3-(azepane-1-carbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione” can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

    Cyclization: The formation of ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Researchers may evaluate its efficacy and safety in treating various diseases, such as cancer, infections, or neurological disorders.

Industry

In industry, the compound may find applications in the development of advanced materials, such as polymers, coatings, or electronic devices. Its unique properties could contribute to the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of “3-(azepane-1-carbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione” involves its interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “3-(azepane-1-carbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione” include other benzothiadiazine derivatives, oxadiazole-containing compounds, and azepane-based molecules.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of the azepane ring, cyclopropyl group, and oxadiazole ring in a single molecule provides a distinct chemical profile that may offer advantages in terms of reactivity, stability, and biological activity compared to similar compounds.

Properties

IUPAC Name

azepan-1-yl-[1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c26-20(24-11-5-1-2-6-12-24)19-22-25(13-17-21-18(23-29-17)14-9-10-14)15-7-3-4-8-16(15)30(19,27)28/h3-4,7-8,14H,1-2,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIXLSGLMGCXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.